molecular formula C8H7BrF3N B13106991 5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine

Katalognummer: B13106991
Molekulargewicht: 254.05 g/mol
InChI-Schlüssel: RRPSGPDQODNAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine is an organic compound characterized by the presence of a bromine atom, a trifluoroethyl group, and an amine group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine typically involves the bromination of 2-(2,2,2-trifluoroethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or column chromatography, are employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can undergo reduction to form derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine and trifluoroethyl groups contribute to the compound’s reactivity and stability. These interactions can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
  • 2-Fluoro-5-(2,2,2-trifluoroethyl)benzenamine
  • 2-Bromo-5-(2,2,2-trifluoroethyl)aniline

Uniqueness

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and trifluoroethyl groups enhances its potential for diverse chemical transformations and applications in various fields.

Eigenschaften

Molekularformel

C8H7BrF3N

Molekulargewicht

254.05 g/mol

IUPAC-Name

5-bromo-2-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c9-6-2-1-5(7(13)3-6)4-8(10,11)12/h1-3H,4,13H2

InChI-Schlüssel

RRPSGPDQODNAGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)N)CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.